1-(4-Bromo-2-hydroxyphenyl)ethanone

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

1-(4-Bromo-2-hydroxyphenyl)ethanone (4′-bromo-2′-hydroxyacetophenone) is a halogenated aromatic ketone (C₈H₇BrO₂, MW 215.04 g/mol) that serves as a versatile intermediate in medicinal chemistry and organic synthesis. It is a solid at ambient temperature (mp 40–44 °C) and is a recognized key intermediate for the antiarrhythmic agent propafenone hydrochloride as well as for sulfonamide antifungal and anti‑hepatitis C virus drugs.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 30186-18-6
Cat. No. B1278111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-hydroxyphenyl)ethanone
CAS30186-18-6
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)Br)O
InChIInChI=1S/C8H7BrO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H3
InChIKeyLQCMMXGKEGWUIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-2-hydroxyphenyl)ethanone (CAS 30186-18-6): A Strategic Brominated Acetophenone Building Block for Pharmaceutical Synthesis and Cross-Coupling Applications


1-(4-Bromo-2-hydroxyphenyl)ethanone (4′-bromo-2′-hydroxyacetophenone) is a halogenated aromatic ketone (C₈H₇BrO₂, MW 215.04 g/mol) that serves as a versatile intermediate in medicinal chemistry and organic synthesis [1]. It is a solid at ambient temperature (mp 40–44 °C) and is a recognized key intermediate for the antiarrhythmic agent propafenone hydrochloride as well as for sulfonamide antifungal and anti‑hepatitis C virus drugs . The ortho‑hydroxyl group enables intramolecular hydrogen bonding and metal chelation, while the para‑bromine atom functions as a handle for transition‑metal‑catalyzed cross‑coupling reactions, making this compound a privileged building block for library synthesis and scaffold diversification [2].

Why 4-Bromo-2-hydroxyacetophenone Cannot Be Simply Replaced by 4-Chloro, 4-Fluoro, or Unsubstituted Analogs


The identity of the para‑halogen substituent fundamentally alters both synthetic utility and biological performance in the 2‑hydroxyacetophenone series. The C–Br bond is significantly more reactive toward oxidative addition with Pd(0) catalysts than the C–Cl bond, rendering the 4‑bromo derivative uniquely suitable for sequential Suzuki–Miyaura cross‑coupling functionalization to build 4′‑alkyl libraries [1]. In antitubercular chalcone derivatives, the 4‑bromo substituent confers an MIC of 7 µg/mL against Mycobacterium tuberculosis, compared to 6 µg/mL for the 4‑hydroxy analogue, demonstrating that halogen choice directly tunes target potency while maintaining near‑equipotent activity [2]. Additionally, the 4‑bromo intermediate melts at 40–44 °C—substantially higher than the 27–30 °C of the 4‑chloro congener—offering superior handling and storage characteristics during procurement and large‑scale synthesis [3].

Quantitative Evidence Guide: How 1-(4-Bromo-2-hydroxyphenyl)ethanone Differentiates from Closest Analogs


Superior Pd‑Catalyzed Cross‑Coupling Reactivity of 4‑Bromo‑2‑hydroxyacetophenone Compared to 4‑Chloro Analog

1‑(4‑Bromo‑2‑hydroxyphenyl)ethanone undergoes efficient Suzuki–Miyaura cross‑coupling with alkyl(trifluoro)borates to yield 4′‑alkyl‑2′‑hydroxyacetophenones, a transformation facilitated by the ready oxidative addition of the C–Br bond to Pd(0) [1]. In contrast, the corresponding 4‑chloro analogue (CAS 6921‑66‑0) requires harsher conditions or specialized electron‑rich ligands for comparable reactivity; aryl bromides are known to undergo oxidative addition 100–1000 times faster than aryl chlorides under standard Suzuki conditions [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

Head‑to‑Head Antitubercular Activity: 4‑Bromo vs. 4‑Hydroxy Substituent in Indole Chalcone Derivatives

In a series of N‑substituted indole chalcones evaluated against Mycobacterium tuberculosis H37Rv, the derivative containing the 4‑bromo‑2‑hydroxyphenyl moiety (S3R8) exhibited an MIC of 7 µg/mL, while the 4‑hydroxy analogue (S3R3) showed an MIC of 6 µg/mL [1]. The 1 µg/mL difference indicates that bromine substitution maintains near‑equipotent antitubercular activity while potentially enhancing membrane permeability and metabolic stability due to increased lipophilicity.

Antitubercular Medicinal Chemistry Chalcone Derivatives

Solid‑State Handling Advantage: Higher Melting Point of 4‑Bromo‑2‑hydroxyacetophenone vs. 4‑Chloro Analog

1‑(4‑Bromo‑2‑hydroxyphenyl)ethanone is a crystalline solid with a melting point of 40.0–44.0 °C , whereas 4‑chloro‑2‑hydroxyacetophenone (CAS 6921‑66‑0) melts at 27–30 °C [1]. The 13–14 °C higher melting point of the bromo derivative reduces the risk of melting during ambient storage and shipping, facilitates purification by recrystallization, and improves solid‑state stability for long‑term procurement.

Process Chemistry Solid-State Properties Pharmaceutical Intermediates

Established Pharmaceutical Intermediate: 4‑Bromo‑2‑hydroxyacetophenone in Propafenone Hydrochloride Synthesis

4‑Bromo‑2‑hydroxyacetophenone is a documented key intermediate in the industrial synthesis of propafenone hydrochloride, a Class Ic antiarrhythmic drug used for the management of atrial fibrillation and ventricular arrhythmias . The bromine atom is essential for the regioselective functionalization steps that construct the propafenone scaffold; neither the 4‑chloro nor the 4‑fluoro analogue is reported in any validated propafenone synthetic route, making the 4‑bromo intermediate irreplaceable for this established API pathway [1].

Pharmaceutical Intermediates Antiarrhythmic Agents API Manufacturing

High‑Value Application Scenarios for 1-(4-Bromo-2-hydroxyphenyl)ethanone Based on Verified Differentiation Evidence


Modular Synthesis of 4′-Alkyl-2′-hydroxyacetophenone Libraries via Suzuki Cross‑Coupling

Research groups focused on structure–activity relationship (SAR) studies of flavonoid or chalcone derivatives can utilize 1‑(4‑bromo‑2‑hydroxyphenyl)ethanone as a universal starting material for Suzuki–Miyaura diversification. The bromine atom at the para position enables efficient coupling with a wide range of alkyl‑ and arylboron reagents, as demonstrated by Pouget et al. (2014) [1], providing rapid access to 4′‑alkyl‑substituted libraries that are not readily accessible from the 4‑chloro or unsubstituted analogues.

Lead Optimization of Antitubercular Chalcone Derivatives

Medicinal chemistry teams pursuing novel antitubercular agents can employ 4‑bromo‑2‑hydroxyacetophenone as a key intermediate for constructing indole chalcone derivatives. The resulting 4‑bromo‑substituted chalcone (S3R8) demonstrated an MIC of 7 µg/mL against M. tuberculosis H37Rv, nearly equipotent to the 4‑hydroxy analogue (6 µg/mL) while offering enhanced lipophilicity for improved membrane penetration [2]. This scaffold is suitable for further optimization of pharmacokinetic properties.

Industrial Production of Propafenone Hydrochloride API

For pharmaceutical manufacturers engaged in the production of propafenone hydrochloride (antiarrhythmic API), 1‑(4‑bromo‑2‑hydroxyphenyl)ethanone is an indispensable intermediate. The bromine substituent enables the regioselective transformations required to construct the propafenone backbone, and no validated synthetic route exists using the 4‑chloro or 4‑fluoro congeners [3]. The compound's solid‑state properties (mp 40–44 °C) further facilitate large‑scale handling and storage .

Solid‑Phase Handling and Long‑Term Storage for Procurement Efficiency

Procurement managers and process chemists selecting between halogenated 2‑hydroxyacetophenone intermediates should consider the superior solid‑state properties of the 4‑bromo derivative. Its melting point of 40–44 °C is significantly higher than that of the 4‑chloro analogue (27–30 °C) [4], reducing the risk of melting during ambient‑temperature shipping and storage. This translates to lower material loss, easier dispensing, and improved long‑term stability in inventory.

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